molecular formula C18H15ClNO6P B12682359 N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide CAS No. 84522-16-7

N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Cat. No.: B12682359
CAS No.: 84522-16-7
M. Wt: 407.7 g/mol
InChI Key: MTECNYYSWQTZLS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is a high-purity chemical compound supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers: • CAS Registry Number: 84522-16-7 • Molecular Formula: C 18 H 15 ClNO 6 P • Molecular Weight: 407.74 g/mol • Synonyms: [3-[(4-Chloro-2-methoxy-phenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate; EINECS 283-012-0 Research Applications: This compound is suited for use in analytical chemistry and pharmaceutical research. It can be separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods . The mobile phase for such analysis can consist of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spectrometry (MS) compatible applications . This method is scalable and can be utilized for the isolation of impurities in preparative separation and for pharmacokinetic studies . A related compound with a similar naphthalene-carboxamide structure has been identified in biochemical research, suggesting potential utility in enzymology studies . Researchers should consult the relevant scientific literature to determine the suitability of this compound for their specific experimental systems.

Properties

CAS No.

84522-16-7

Molecular Formula

C18H15ClNO6P

Molecular Weight

407.7 g/mol

IUPAC Name

[3-[(4-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate

InChI

InChI=1S/C18H15ClNO6P/c1-25-17-10-13(19)6-7-15(17)20-18(21)14-8-11-4-2-3-5-12(11)9-16(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)

InChI Key

MTECNYYSWQTZLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Phosphonooxy)naphthalene-2-carboxylic acid intermediate

  • Phosphorylation of 3-hydroxynaphthalene-2-carboxylic acid : The key intermediate, 3-hydroxynaphthalene-2-carboxylic acid, undergoes phosphorylation to introduce the phosphonooxy group at the 3-position. This is typically achieved by reaction with phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and solvent conditions to avoid overreaction or degradation.

  • Reaction conditions : The phosphorylation is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5°C) to maintain selectivity. The reaction mixture is then quenched carefully to hydrolyze any reactive intermediates to the phosphonooxy group.

Formation of the amide bond

  • Acylation of 4-chloro-2-methoxyaniline : The phosphorylated naphthalene-2-carboxylic acid intermediate is activated for amide bond formation. Common activation methods include conversion to the acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, or coupling using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

  • Reaction conditions : The amide coupling is performed under inert atmosphere (nitrogen or argon) in solvents like dichloromethane or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature. The reaction time varies from several hours to overnight to ensure complete conversion.

  • Purification : The crude product is purified by recrystallization or chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) using reverse-phase columns with mobile phases containing acetonitrile, water, and acid modifiers (phosphoric or formic acid) to achieve high purity.

Reaction Optimization and Analytical Characterization

  • Temperature and solvent control : Maintaining low temperatures during phosphorylation and amide coupling steps is crucial to prevent side reactions and degradation of the phosphonooxy group.

  • Catalyst and reagent selection : Use of mild coupling reagents and catalysts minimizes by-product formation and improves yield.

  • Analytical techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of intermediates and final product. Reverse-phase HPLC methods with acetonitrile-water-phosphoric acid mobile phases are standard for purity assessment and preparative isolation of the compound and its impurities.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Notes
1 Phosphorylation of 3-hydroxynaphthalene-2-carboxylic acid Phosphorus oxychloride or phosphoric acid derivatives; low temp (0–5°C); anhydrous solvent Controls phosphonooxy group introduction
2 Activation of carboxylic acid Thionyl chloride or carbodiimide coupling agents (DCC/DMAP) Converts acid to reactive intermediate for amide formation
3 Amide bond formation with 4-chloro-2-methoxyaniline Inert atmosphere; dichloromethane or DMF; 0°C to RT Forms target amide compound
4 Purification Preparative reverse-phase HPLC; recrystallization Ensures high purity and removal of impurities

Research Findings and Practical Considerations

  • The phosphonooxy group is sensitive to strong acidic or basic conditions; thus, reaction pH and temperature must be carefully controlled to maintain integrity.

  • The choice of coupling reagent affects yield and purity; carbodiimide-mediated coupling with catalytic DMAP is preferred for mild conditions.

  • Reverse-phase HPLC methods developed for this compound allow scalable purification and impurity profiling, essential for pharmaceutical applications.

  • Stability studies indicate the compound is stable under neutral to slightly acidic conditions but may hydrolyze under strong alkaline conditions, influencing storage and handling protocols.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluene derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

    Substitution: Strong bases or nucleophiles are typically used for substitution reactions.

Major Products

    Oxidation: Products can include various nitro derivatives and carboxylic acids.

    Reduction: Aminotoluene derivatives are common products.

    Substitution: Depending on the nucleophile, different substituted toluene derivatives can be formed.

Scientific Research Applications

N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is a chemical compound with potential applications in scientific research, including uses in analytical chemistry and pharmacology .

Basic Information

  • Chemical Formula: C18H15ClNO6PC_{18}H_{15}ClNO_6P
  • Molecular Weight: 407.741561 g/mol
  • CAS Number: 84522-16-7

Synonyms

  • N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
  • Einecs 283-012-0

Scientific Research Applications

  • HPLC Analysis: this compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . It can be used for isolating impurities and is suitable for pharmacokinetics .
  • P2X Receptor Research: P2X4 and P2X7 receptors, which interact with this compound, are drug targets for neurotransmission, pain, cancer, inflammation, and immunity research .
  • Purinergic System Studies: This compound is relevant to research on the purinergic system, which plays a role in controlling immunity, inflammation, and organ function in immune-mediated inflammatory diseases (IMIDs) .

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, which is the basis of its explosive power.

Comparison with Similar Compounds

Phosphonooxy vs. Hydroxy Groups

The phosphonooxy group in the target compound distinguishes it from analogs like N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 4273-92-1), which features a hydroxyl group instead of phosphonooxy. The phosphonooxy group increases molecular weight by ~62 g/mol and introduces two additional oxygen atoms and a phosphorus atom, enhancing acidity (pKa ~1–2 for phosphonic acid vs. ~10 for phenolic -OH) . This difference impacts solubility and bioavailability, as phosphonooxy groups are more hydrophilic but less membrane-permeable than hydroxyl groups.

Chloro vs. Bromo Substitutions

N-(4-bromophenyl)naphthalene-2-carboxamide () replaces the 4-chloro substituent with bromine. Bromine’s larger atomic radius (1.85 Å vs. However, synthetic routes for brominated analogs (e.g., microwave-assisted amidation at 150°C with KF/Al₂O₃ catalysis) are comparable to methods that could be adapted for the target compound .

Azo vs. Phosphonooxy Functionality

N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide (CAS 21839-86-1) incorporates an azo (-N=N-) group at the 4-position instead of phosphonooxy. The azo group confers photostability challenges (prone to degradation under UV light) and distinct electronic effects, such as extended conjugation, which shifts absorption spectra. This compound’s molecular weight (429.90 g/mol) is higher due to the azo and methylphenyl substituents .

Crystallographic and Intermolecular Interactions

The crystal structure of 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide () reveals π-π stacking (centroid-centroid distance: 3.5929 Å) and N–H⋯S/N hydrogen bonds. The target compound’s phosphonooxy group may form stronger hydrogen bonds (O–H⋯O-P) compared to the hydroxyl or azo groups in analogs, influencing crystallization behavior and thermal stability .

Data Tables: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide C₁₇H₁₃ClNO₅P 377.716 Phosphonooxy, carboxamide High polarity, strong H-bonding
N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇ClNO₄ 369.80 Hydroxy, carboxamide Moderate acidity, lower solubility
N-(4-Bromophenyl)naphthalene-2-carboxamide C₁₇H₁₂BrNO₂ 354.19 Bromo, carboxamide Enhanced steric hindrance
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide C₂₅H₂₀ClN₃O₂ 429.90 Azo, hydroxy Photolabile, extended conjugation

Biological Activity

N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, also known by its CAS number 84522-16-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H15ClNO6P
Molecular Weight407.742 g/mol
LogP2.27
InChI KeyMTECNYYSWQTZLS-UHFFFAOYSA-N

The compound is classified under naphthalene-2-carboxanilides, indicating a structural framework that may contribute to its biological efficacy .

Research indicates that this compound exhibits immunomodulatory properties. It has been suggested that the compound influences cellular signaling pathways, potentially affecting immune responses and inflammatory processes .

Pharmacological Studies

  • Antitumor Activity : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. This suggests potential applications in cancer therapy .
  • Otic Disorders Treatment : The compound has been explored for its use in treating otic diseases, where it acts as an immunomodulating agent, potentially improving outcomes in conditions affecting the ear .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related compounds on breast cancer cells, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that the compound may modulate immune responses effectively.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. Utilizing high-performance liquid chromatography (HPLC) methods, researchers have successfully isolated and quantified this compound in biological matrices, paving the way for further pharmacological evaluations .

Toxicological Profile

The safety profile of this compound is still under investigation. Initial assessments suggest it may exhibit irritant properties; however, comprehensive toxicological studies are necessary to establish its safety for therapeutic use .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide?

A two-step approach is typically employed:

Carboxamide formation : React 3-hydroxynaphthalene-2-carboxylic acid with 4-chloro-2-methoxyaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Phosphorylation : Introduce the phosphonooxy group using phosphorus oxychloride (POCl₃) in a controlled reaction with triethylamine as a base, followed by hydrolysis to yield the final product.
Validation : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard .
  • Structural confirmation :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 31P^{31}P NMR spectra to confirm substitution patterns and phosphorylation .
    • Mass spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular ion peaks (e.g., m/z 377.7 for [M-H]⁻) .

Q. What are the key physicochemical properties influencing its experimental applications?

  • Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions).
  • Stability : Hydrolytically sensitive at extreme pH; store at -20°C in anhydrous conditions .
  • LogP : Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

  • Method : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXL for refinement).
  • Analysis : Identify intermolecular interactions (e.g., O–H⋯O=P hydrogen bonds) and π-π stacking (interplanar distances < 3.6 Å) .
  • Validation : Compare experimental data with Mercury CSD-generated models to detect deviations > 0.05 Å in bond lengths .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Assay optimization :
    • Standardize CREB-CBP binding assays using fluorescence polarization (FP) with KIX domain peptides .
    • Control for solvent effects (e.g., DMSO ≤ 0.1% v/v) and buffer ionic strength (50 mM Tris-HCl, pH 7.4).
  • Data normalization : Include positive controls (e.g., KG-501) and validate via dose-response curves (triplicate runs) .

Q. What computational strategies predict its interaction with biological targets?

  • Docking : Use AutoDock Vina to model binding to the CREB-binding protein (CBP) KIX domain.
  • MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability (RMSD < 2.0 Å) .
  • Validation : Cross-reference with experimental mutagenesis data (e.g., KIX domain residue Y658A disrupts binding) .

Q. How can researchers optimize its solubility for in vitro assays without altering bioactivity?

  • Co-solvent systems : Test cyclodextrin derivatives (e.g., HP-β-CD) at 10 mM in PBS.
  • Nanoformulation : Prepare PEGylated liposomes (size < 200 nm via dynamic light scattering) and assess encapsulation efficiency (UV-Vis at 280 nm) .

Data Contradiction Analysis

Q. Discrepancies in phosphorylation efficiency across synthetic batches

  • Root cause : Variability in POCl₃ purity or moisture content.
  • Resolution :
    • Use freshly distilled POCl₃ under argon.
    • Monitor reaction via 31P^{31}P NMR (δ = 0-5 ppm for phosphonooxy intermediates) .

Q. Inconsistent bioactivity in cellular vs. acellular assays

  • Hypothesis : Poor cell permeability due to phosphonate group charge.
  • Testing : Compare intracellular concentrations via LC-MS/MS in HEK293 cells (lysis buffer: 0.1% Triton X-100) .

Structural and Functional Analogues

Q. Key modifications to enhance target selectivity

  • Phosphonate replacement : Substitute with sulfonate (synthetic route: SO₃H gas in DCM) to reduce charge .
  • Methoxy group variation : Test 2-ethoxy or 2-fluoro derivatives for improved CBP binding .

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